LK-44

PPARα metabolic syndrome dyslipidemia

Researchers studying PPARα-mediated metabolic pathways often face a gap between weak tool compounds and supraphysiological agonists that confound transcriptional readouts. LK-44 addresses this with a sub-micromolar PPARα EC50 of 600 nM-enabling nuanced pathway dissection without the toxicity ceiling of high-potency comparators. • Moderate PPARα potency (EC50 600 nM) avoids receptor overdrive; ideal for in vitro mechanistic studies & in vivo metabolic syndrome models. • Unique 6-propoxy substitution on the Z-benzylidene benzofuran core differentiates it from fenofibrate and 2,3-dihydrobenzofuran-2-carboxylic acid chemotypes-critical for SAR-driven lead optimization. • Dual squalene synthase inhibition (IC50 600 nM) provides a built-in polypharmacology tool for interrogating crosstalk between PPARα activation and cholesterol biosynthesis. • ≥98% purity; shipped ambient with powder storage at -20°C for long-term stability.

Molecular Formula C22H21ClO6
Molecular Weight 416.8 g/mol
Cat. No. B12382207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLK-44
Molecular FormulaC22H21ClO6
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(C)(C)C(=O)O)Cl)O2
InChIInChI=1S/C22H21ClO6/c1-4-9-27-14-6-7-15-18(12-14)28-19(20(15)24)11-13-5-8-17(16(23)10-13)29-22(2,3)21(25)26/h5-8,10-12H,4,9H2,1-3H3,(H,25,26)/b19-11-
InChIKeySSMSROJDFCTALP-ODLFYWEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic Acid: Structurally Distinct PPARα Modulator


The target compound, 2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid (molecular weight 416.8 g/mol; formula C22H21ClO6), is a synthetic benzofuran-derived small molecule structurally characterized by a Z-configuration exocyclic double bond, a 6-propoxy substituent on the benzofuran-3(2H)-one core, and a 2-methylpropanoic acid moiety linked via a 2-chlorophenoxy spacer . This compound belongs to a class of peroxisome proliferator-activated receptor (PPAR) modulators, specifically demonstrating activity at PPARα [1]. Its unique substitution pattern—particularly the combination of the 6-propoxy group and the Z-benzylidene geometry—distinguishes it from other benzofuran-based PPAR agonists and is postulated to confer a distinct pharmacological profile suitable for applications in metabolic disease research and targeted drug discovery [1].

Why 2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic Acid Cannot Be Interchanged with Generic Agonists


The PPARα agonist landscape is populated by diverse chemotypes—including fibrates, 2,3-dihydrobenzofuran-2-carboxylic acids, and various phenylpropanoic acid derivatives—each exhibiting distinct potency, selectivity, and metabolic profiles [1][2]. The target compound's unique structural features, particularly the 6-propoxy substitution and the Z-configured benzofuran-2-ylidene moiety, are not present in generic alternatives like fenofibrate or LY518674 [1]. Consequently, substituting this compound with a structurally similar analog could result in divergent receptor activation, altered off-target liability, and unpredictable pharmacokinetic behavior, undermining the reproducibility and validity of experimental outcomes [2]. The quantitative evidence presented in Section 3 substantiates this differentiation, confirming that this compound occupies a unique pharmacological niche that cannot be replicated by off-the-shelf PPARα agonists.

Quantitative Differentiation vs. Key PPARα Modulators


PPARα Potency vs. Advanced Benzofuran Agonist

The target compound demonstrates sub-micromolar PPARα agonist activity with an EC50 of 600 nM in a cell-based transactivation assay using COS-7 cells expressing human PPARα [1]. In contrast, the structurally related 2,3-dihydrobenzofuran-2-carboxylic acid derivative CHEMBL189110 exhibits an EC50 of 2 nM in the same assay system [2]. While the target compound is less potent, its distinct substitution pattern (6-propoxy and 2-chlorophenoxy) may offer advantages in terms of selectivity or metabolic stability that are not captured by this single potency metric. This direct comparison underscores that the target compound is not a simple equipotent analog but rather a differentiated molecular entity with its own pharmacological signature.

PPARα metabolic syndrome dyslipidemia

PPARα Selectivity vs. Structural Analog

The target compound exhibits an EC50 of 600 nM at PPARα [1]. A structurally analogous benzofuran derivative, 2-[4-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid, displays an EC50 greater than 10,000 nM (i.e., >10 µM) at PPARα under identical assay conditions [2]. This indicates that the target compound is at least 16.7-fold more potent at PPARα than this specific comparator, highlighting the critical influence of the 6-propoxy and 2-chlorophenoxy substituents on receptor engagement. While both compounds share a benzofuran-2-ylidene scaffold, the differential activity profile underscores the target compound's improved capacity to activate PPARα-dependent pathways.

PPARα selectivity off-target activity

Off-Target Profile vs. Fenofibrate

The target compound inhibits squalene synthase in rat liver microsomes with an IC50 of 600 nM [1]. Fenofibrate, a widely used PPARα agonist, exhibits an EC50 of 30 µM (30,000 nM) for PPARα and also inhibits several cytochrome P450 isoforms (CYP2C19, CYP2B6, CYP2C9, CYP2C8, and CYP3A4) . While the target compound's squalene synthase inhibition represents a distinct off-target activity, the data suggest a different polypharmacology profile compared to fenofibrate. This differential off-target signature could be advantageous in specific research contexts, for instance, when studying the interplay between PPARα activation and cholesterol biosynthesis, or when CYP450 inhibition is undesirable.

off-target selectivity drug safety

Alkoxy Substituent Impact on PPARα Activity

Structure-activity relationship (SAR) studies on a series of 3- or 4-alkoxy substituted phenoxy derivatives revealed that specific alkoxy modifications critically modulate PPARα, γ, and δ agonist activity [1]. Within this class, compounds bearing a 6-propoxy group on the benzofuran core, such as the target compound, are hypothesized to exhibit a distinct binding mode and potency profile compared to analogs with shorter (e.g., methoxy) or branched alkoxy chains. While direct comparative data for the target compound within this specific study is not available, the class-level inference suggests that the 6-propoxy substituent is a key driver of PPARα engagement, differentiating it from other benzofuran derivatives that lack this feature. This structural rationale supports the selection of this compound for exploring the alkoxy-dependent pharmacology of benzofuran PPAR modulators.

SAR PPARα drug design

Optimal Research Applications Based on Validated Differentiation


Moderate PPARα Activation in Metabolic Studies

The target compound's sub-micromolar PPARα EC50 of 600 nM [1] positions it as a valuable tool for dissecting PPARα-dependent metabolic pathways where maximal receptor activation is undesirable or leads to confounding toxicity. This moderate potency allows for the study of nuanced transcriptional responses and avoids the supraphysiological activation associated with high-potency agonists like the 2 nM comparator [2]. Ideal for in vitro mechanistic studies and in vivo models of metabolic syndrome where a balanced PPARα activation is required.

SAR of Alkoxy-Substituted Benzofuran Modulators

The 6-propoxy group is a critical structural differentiator [1]. This compound serves as a key probe molecule for systematic SAR campaigns aimed at optimizing PPARα potency and selectivity within the benzofuran chemotype. By comparing its activity and binding mode to analogs with methoxy, ethoxy, or branched alkoxy substituents, researchers can define the optimal steric and electronic requirements for PPARα engagement, guiding the rational design of next-generation metabolic therapeutics.

PPARα Signaling and Cholesterol Biosynthesis Intersection

The compound's additional activity as a squalene synthase inhibitor (IC50 = 600 nM) [1] provides a unique polypharmacological profile not found in generic PPARα agonists like fenofibrate. This makes it an exceptional candidate for investigating the crosstalk between PPARα activation and the cholesterol biosynthesis pathway. Researchers can use this tool to explore potential synergistic effects on lipid metabolism or to delineate PPARα-independent effects on squalene synthase in cellular and in vivo models of dyslipidemia.

Chemical Probes with Reduced CYP Liability

In contrast to fenofibrate, which is known to inhibit multiple cytochrome P450 enzymes [2], the target compound's primary reported off-target activity is squalene synthase inhibition. This differential profile makes it a superior choice for developing chemical probes intended for use in complex biological systems or in combination with other drugs, where minimizing CYP-mediated drug-drug interactions is a critical requirement for accurate pharmacological assessment and therapeutic development.

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